molecular formula C16H13Cl2NO2 B195862 N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide CAS No. 6021-21-2

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

Cat. No. B195862
CAS RN: 6021-21-2
M. Wt: 322.2 g/mol
InChI Key: DSAWUUVGNZAARH-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, also known as CB-Chloro-NMA, is a synthetic compound that has been used in various scientific research applications. The compound, which is a member of the aryl chloroacetamides family, has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.

Scientific Research Applications

  • Photovoltaic Efficiency Modeling : Compounds similar to N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). They exhibit good light harvesting efficiency and free energy of electron injection, which are crucial for photovoltaic applications (Mary et al., 2020).

  • Structural and Biological Analysis : The synthesis of similar acetamide derivatives and their structural analysis has been a subject of study. For instance, compounds with a structure analogous to N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide have been synthesized and analyzed for antifungal and plant growth regulating activities (Li Fa-qian et al., 2005).

  • Synthesis and Properties : Research has also been conducted on the synthesis of related compounds and their properties, contributing to a better understanding of their potential applications in various fields (Krivokolysko et al., 2001).

  • Molecular Structure Studies : The molecular structure of compounds similar to N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide has been studied, providing insights into their chemical properties and potential applications (Dyachenko et al., 2019).

  • Antimicrobial Property Analysis : Novel benzophenone fused azetidinone derivatives, structurally related to N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, have been designed and synthesized. Their antimicrobial properties have been explored through both in vitro and in silico approaches (Venkataravanappa et al., 2022).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c1-19(15(20)10-17)14-8-7-12(18)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAWUUVGNZAARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208957
Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID90208957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

CAS RN

6021-21-2
Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Source CAS Common Chemistry
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Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
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Record name N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLORO-N-METHYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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